4-(Thiomorpholine-4-carbonyl)morpholine
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Overview
Description
4-(Thiomorpholine-4-carbonyl)morpholine is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and diverse applications. This compound features a unique structure that combines the properties of both morpholine and thiomorpholine, making it a valuable scaffold in medicinal chemistry and other fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Thiomorpholine-4-carbonyl)morpholine typically involves the reaction of morpholine with thiomorpholine derivatives under specific conditions. One common method includes the use of ethyl chloroacetate and triethylamine as catalysts, with benzene as a solvent . The reaction proceeds through a series of steps, including coupling, cyclization, and reduction reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of solid-phase synthesis and transition metal catalysis can also be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions: 4-(Thiomorpholine-4-carbonyl)morpholine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution using halogenated compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Halogenated compounds, triethylamine.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
4-(Thiomorpholine-4-carbonyl)morpholine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(Thiomorpholine-4-carbonyl)morpholine involves its interaction with specific molecular targets and pathways. This compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in modulating biological processes .
Comparison with Similar Compounds
Morpholine: A related compound with a similar structure but lacking the thiomorpholine moiety.
Thiomorpholine: Shares the thiomorpholine scaffold but does not contain the morpholine component.
4-(Morpholine-4-carbonyl)phenylboronic acid: Another compound with a similar carbonyl group but different functional groups.
Uniqueness: 4-(Thiomorpholine-4-carbonyl)morpholine is unique due to its combined morpholine and thiomorpholine structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound in various research and industrial applications.
Properties
IUPAC Name |
morpholin-4-yl(thiomorpholin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2S/c12-9(10-1-5-13-6-2-10)11-3-7-14-8-4-11/h1-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWDGJXWGXRLGSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)N2CCSCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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